

Application Notes: Cytotoxicity of Rhombifoline-Containing Plant Extracts on Cancer Cell Lines

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Compound of Interest

Compound Name: *Rhombifoline*

Cat. No.: *B1217194*

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Introduction

Natural products are a significant source of novel therapeutic agents, with many currently used anticancer drugs originating from plants. Extracts from plants such as *Sida rhombifolia* and *Thermopsis rhombifolia* have garnered interest for their potential cytotoxic effects against various cancer cell lines.^{[1][2]} These plants are known to contain a variety of bioactive compounds, including alkaloids and flavonoids. While **rhombifoline** is an alkaloid found in these species, much of the current research has focused on the cytotoxic and pro-apoptotic activities of crude extracts rather than the isolated compound. This document summarizes the available data on these extracts, outlines potential mechanisms of action, and provides a detailed protocol for assessing cytotoxicity.

Data Presentation: Cytotoxicity of Plant Extracts

The cytotoxic activity of extracts from *Sida rhombifolia* and *Thermopsis rhombifolia* has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of compound potency, is a key parameter in these studies. A summary of reported IC₅₀ values is presented below.

Plant Species	Extract Type	Cancer Cell Line	IC50 Value (µg/mL)	Reference
Sida rhombifolia	Ethyl Acetate (EtOAc)	HepG2 (Liver Carcinoma)	364.3	[1][3]
Sida rhombifolia	Methanol (MeOH)	HepG2 (Liver Carcinoma)	720.2	[1][3]
Sida rhombifolia	n-Hexane (HEX)	HepG2 (Liver Carcinoma)	560.4	[1][3]
Sida rhombifolia	Ethanol	MCA-B1 (Fibrosarcoma)	202.56	[4][5]
Sida rhombifolia	Ethanol	A549 (Lung Carcinoma)	276.84	[4][5]
Sida rhombifolia	n-Hexane	MCA-B1 (Fibrosarcoma)	425.97	[4][5]
Sida rhombifolia	n-Hexane	A549 (Lung Carcinoma)	786.62	[4][5]
Thermopsis rhombifolia	Ethanol (PP-020)	HT-29 (Colon Carcinoma)	90 ± 14	[6]
Thermopsis rhombifolia	Ethanol (PP-003)	HT-29 (Colon Carcinoma)	220 ± 15	[7]
Thermopsis rhombifolia	Ethanol (PP-003)	SH-SY5Y (Neuroblastoma)	183 ± 13	[7]
Thermopsis turcica	Ethyl Acetate (EtAc)	HL60 (Promyelocytic Leukemia)	70.0 ± 0.9 (24h)	[8]
Thermopsis turcica	Ethyl Acetate (EtAc)	HL60 (Promyelocytic Leukemia)	50.0 ± 3.6 (48h)	[8]
Thermopsis turcica	Ethanol	HL60 (Promyelocytic Leukemia)	80.0 ± 1.2 (48h)	[8]

Leukemia)

Notably, extracts of *Sida rhombifolia* and *Thermopsis rhombifolia* also showed reduced toxicity towards normal cell lines, suggesting a potential for selective anticancer activity.[2][4] For instance, the ethyl acetate extract of *S. rhombifolia* was reported to have an IC₅₀ of 353.2 µg/mL on normal Human Foreskin Fibroblast (HFF) cells.[1][3]

Mechanism of Action & Signaling Pathways

The anticancer effects of these plant extracts appear to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Studies on the ethyl acetate extract of *Sida rhombifolia* in HepG2 liver cancer cells indicate the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This is characterized by an upregulation of the pro-apoptotic protein Bax and an increase in the Bax/Bcl-2 ratio.[1][3] The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis.[9][10]

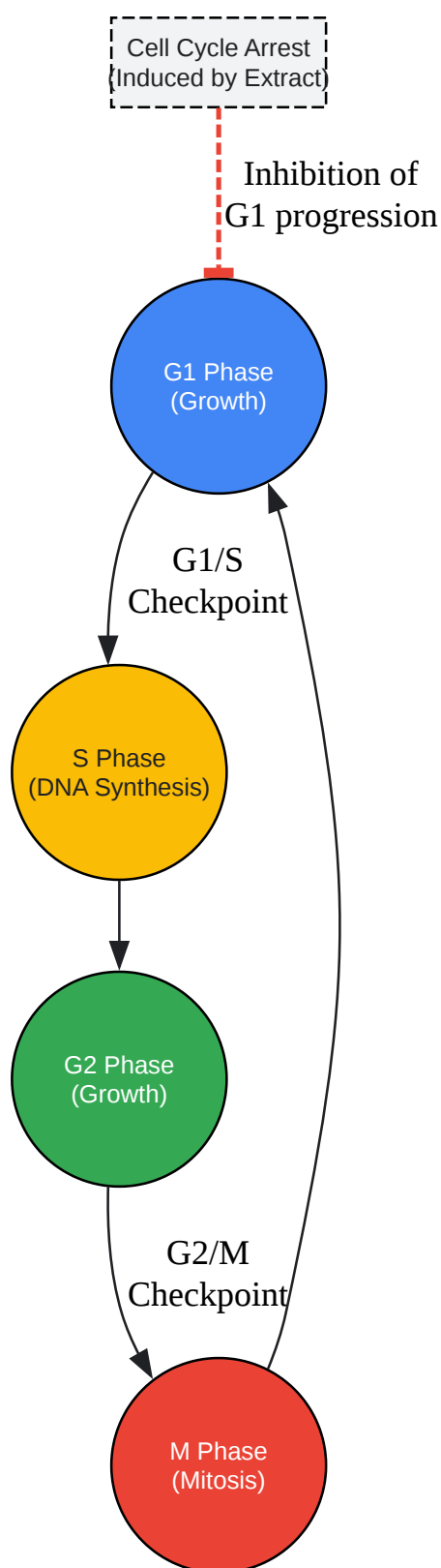


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Caption: Proposed intrinsic apoptosis pathway activated by plant extracts.

Cell Cycle Arrest

In addition to apoptosis, extracts from *Thermopsis rhombifolia* have been shown to induce cell cycle arrest, particularly at the G1 phase, in colon cancer cells.[6][7] The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[11] Natural compounds can interfere with these regulators, preventing cancer cells from progressing through the cell cycle and thus inhibiting their proliferation.[12][13]



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Caption: Overview of the cell cycle and potential point of arrest.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.^[14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Plant extract stock solution (dissolved in Dimethyl Sulfoxide, DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- DMSO (for formazan solubilization)
- 96-well flat-bottom sterile culture plates
- Multichannel pipette
- Microplate reader (absorbance at 570-590 nm)
- Humidified incubator (37°C, 5% CO₂)

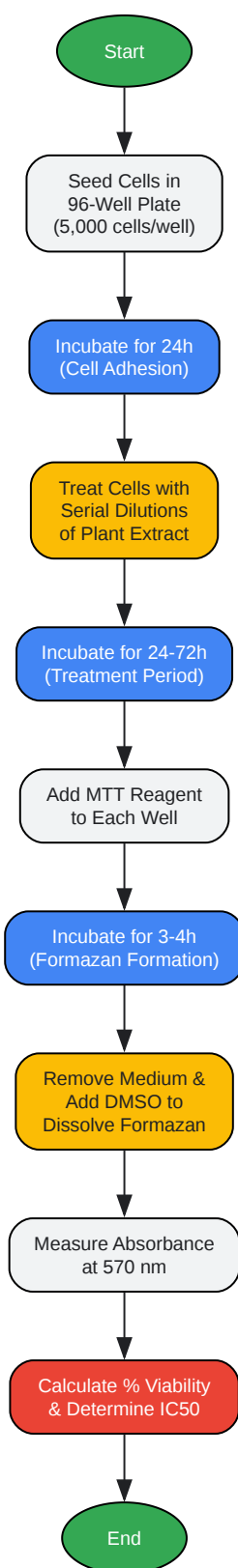
Procedure:

- Cell Seeding:

- Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- Count the cells and adjust the concentration to 5×10^4 cells/mL.
- Seed 100 μ L of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
- Incubate the plate for 24 hours to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of the plant extract in complete culture medium from the stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 μ L of the various extract dilutions to the respective wells. Include wells for:
 - Negative Control: Cells treated with medium containing the same concentration of DMSO as the highest extract concentration.
 - Blank Control: Medium only (no cells).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, remove the medium containing the extract.
 - Add 100 μ L of fresh, serum-free medium and 20 μ L of the 5 mg/mL MTT solution to each well.[\[15\]](#)
 - Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

- Formazan Solubilization:
 - Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.[\[15\]](#)
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
- Data Analysis:
 - Subtract the average absorbance of the blank control from all other readings.
 - Calculate the percentage of cell viability for each treatment concentration using the following formula:
 - $\% \text{ Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Negative Control}) \times 100$
 - Plot the percentage of cell viability against the extract concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization



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